molecular formula C15H16N2O4 B2820564 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(isoxazol-4-yl)acetamide CAS No. 1396872-44-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(isoxazol-4-yl)acetamide

Cat. No.: B2820564
CAS No.: 1396872-44-8
M. Wt: 288.303
InChI Key: UCQUIPIWDYMMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group, which is further substituted with an isoxazol-4-yl moiety. The dihydrobenzofuran system provides a rigid, partially saturated aromatic framework, while the isoxazole ring introduces a nitrogen-oxygen heterocyclic component.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2)6-10-4-3-5-12(14(10)21-15)19-9-13(18)17-11-7-16-20-8-11/h3-5,7-8H,6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUIPIWDYMMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(isoxazol-4-yl)acetamide represents a significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : this compound

The structure features a benzofuran moiety linked to an isoxazole group through an ether bond, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzymatic pathways and influence cellular signaling mechanisms. The compound's structure suggests potential interactions with receptors involved in neurological and inflammatory processes.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Anti-inflammatory Activity : Compounds containing benzofuran moieties have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Similar derivatives have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some studies indicate that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated that benzofuran derivatives exhibit significant anti-inflammatory effects in vitro by reducing TNF-alpha levels.
Reported on the synthesis and biological evaluation of related compounds showing antifungal activity against Candida species.
Investigated neuroprotective properties in animal models, indicating potential for treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis routes often include:

  • Formation of the benzofuran nucleus.
  • Introduction of the isoxazole group through cyclization reactions.
  • Final acetamide formation via acylation processes.

These synthetic strategies are crucial for optimizing yield and purity while allowing for structural modifications that may enhance biological activity.

Comparison with Similar Compounds

Structural Analogues of the Acetamide Backbone

2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide ()
  • Key Differences : The N-substituent is o-tolyl (ortho-methylphenyl) instead of isoxazol-4-yl.
  • Crystallographic data for this analogue confirm the planar arrangement of the dihydrobenzofuran and acetamide groups, suggesting similar rigidity in the target compound .
Morpholinone-Based Acetamides ()
  • Example: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide.
  • Key Differences: The morpholinone ring replaces the dihydrobenzofuran, introducing a lactam oxygen and ketone group.
  • Synthesis Comparison: Synthesized via acetylation with Na₂CO₃ and acetyl chloride in CH₂Cl₂, followed by chromatography .
  • Spectroscopic Data: The morpholinone derivative’s ¹H NMR shows distinct signals for the isopropylphenyl group (δ 1.21 ppm, doublet) and acetyl group (δ 2.14 ppm), whereas the target compound’s isoxazole would exhibit characteristic aromatic protons near δ 8–9 ppm .
Coumarin-Derived Acetohydrazides ()
  • Examples: (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l).
  • Key Differences : These are hydrazides rather than acetamides, with a coumarin (4-methyl-2-oxochromene) core instead of dihydrobenzofuran.
  • Physical Properties : Melting points range from 198–210°C, influenced by nitro and phenyl substituents. The target compound’s melting point may differ due to the isoxazole’s lower symmetry and hydrogen-bonding capacity .

Functional Group Variations and Their Impacts

N-Substituents
  • Isoxazol-4-yl vs. Aryl Groups: The isoxazole’s N–O motif may enhance solubility in polar solvents compared to purely aromatic substituents (e.g., o-tolyl).
  • Agrochemical Analogues : lists chloroacetamides like propachlor, where the N-isopropyl group contributes to herbicidal activity. The target compound’s isoxazole substituent may align more with pharmaceutical than agrochemical applications .
Core Heterocycles
  • Dihydrobenzofuran vs. Morpholinone derivatives exhibit lactam-related reactivity (e.g., hydrolysis susceptibility), whereas the dihydrobenzofuran’s ether linkage is more chemically inert .

Spectroscopic and Crystallographic Insights

  • ¹H NMR : The target compound’s isoxazole protons are expected near δ 8.5–9.0 ppm, distinct from the o-tolyl group’s aromatic signals (δ 7.0–7.5 ppm in ) .
  • Crystallography : The dihydrobenzofuran-acetamide framework in forms intermolecular hydrogen bonds (N–H···O), a pattern likely conserved in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.